Insulin-like Growth Factor I (24-41)

Neurodevelopment Behavioral neuroscience IGF-I signaling

Choose IGF-I (24-41) (CAS 135861-49-3) for unambiguous neurodevelopmental research. This 18-amino acid fragment (YFNKPTGYGSSSRRAPQT) retains anabolic, antioxidant, and cytoprotective activities without confounding somatic growth effects, unlike full-length IGF-I or des(1-3)IGF-I. Validated in postnatal ultrasonic vocalization models, it enables clean CNS-specific readouts. Pair with IGF-I (57-70) for structure-function studies. Low IGFBP binding reduces assay interference.

Molecular Formula C88H133N27O28
Molecular Weight 2017.2 g/mol
Cat. No. B15500210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin-like Growth Factor I (24-41)
Molecular FormulaC88H133N27O28
Molecular Weight2017.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O
InChIInChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)
InChIKeyHLOCSQLWBVBRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin-like Growth Factor I (24-41) | 18-Amino Acid IGF-I Fragment for Neurodevelopmental Research


Insulin-like Growth Factor I (24-41), also known as IGF-I (24-41) or IGF-I24-41, is a synthetic 18-amino acid peptide fragment corresponding to residues 24 through 41 of the full-length 70-amino acid IGF-I polypeptide hormone [1]. The sequence is YFNKPTGYGSSSRRAPQT (CAS 135861-49-3, molecular weight ~2017.16 Da) . This fragment retains a subset of IGF-I's biological activities, including anabolic, antioxidant, anti-inflammatory, and cytoprotective properties [1].

Why IGF-I (24-41) Cannot Be Replaced by Full-Length IGF-I or Other IGF-I Fragments


In-class IGF-I compounds exhibit distinct functional profiles determined by their amino acid sequences. Full-length IGF-I (1-70), the truncated analog des(1-3)IGF-I, and even overlapping fragments such as IGF-I (57-70) show divergent in vivo effects on somatic growth, neurobehavioral development, and receptor binding [1][2]. Substituting IGF-I (24-41) with a different IGF-I variant will yield fundamentally different experimental outcomes due to region-specific biological activities [1].

Quantitative Evidence Differentiating IGF-I (24-41) from Full-Length IGF-I and Other Fragments


IGF-I (24-41) Increases Ultrasonic Vocalization Rate in Neonatal Mice, Unlike IGF-I57-70

In a head-to-head in vivo study in neonatal CD-1 mice, intracerebroventricular administration of IGF-I (24-41) (200 ng/dose on postnatal days 2, 4, and 7) significantly increased the rate of ultrasonic vocalizations measured on postnatal day 8 (PND8). This effect was comparable to that of full-length recombinant IGF-I, while IGF-I fragment 57-70 produced no such increase [1].

Neurodevelopment Behavioral neuroscience IGF-I signaling

IGF-I (24-41) Does Not Enhance Somatic Growth Parameters, in Contrast to Full-Length IGF-I

In the same neonatal mouse model, full-length recombinant IGF-I significantly increased body weight gain and tail length compared to control animals. In contrast, IGF-I (24-41) did not produce any significant changes in these somatic growth parameters [1].

Somatic growth Body weight IGF-I receptor

IGF-I (24-41) Lacks N-Terminal Tripeptide, Predictably Reduces IGFBP Binding (Class-Level Inference)

The N-terminal tripeptide (Gly-Pro-Glu) of IGF-I is critical for high-affinity binding to IGF-binding proteins (IGFBPs). Truncated analogs lacking this region, such as des(1-3)IGF-I, exhibit ~10-fold greater mitogenic potency in vitro due to reduced IGFBP sequestration [1]. By analogy, IGF-I (24-41), which lacks the entire N-terminal 23 residues including this tripeptide, is expected to have minimal IGFBP binding and therefore enhanced free fraction bioavailability relative to full-length IGF-I [2].

IGF binding proteins Bioavailability Receptor pharmacology

Synthetic IGF-I (24-41) Matches Biological Activity of Full-Length IGF-I on Selected Neurobehavioral Endpoints

The synthetic IGF-I fragment 24-41 was shown to produce effects on ultrasonic vocalization statistically indistinguishable from those of full-length recombinant IGF-I when administered under identical conditions [1]. This validates the use of the synthetic 18-mer as a bioactive surrogate for the full-length protein in specific neurobehavioral assays.

Synthetic peptide Bioactivity validation Neurotrophic factors

Optimal Research and Industrial Use Cases for IGF-I (24-41)


In Vivo Studies of Neonatal Neurobehavioral Development

IGF-I (24-41) is specifically validated for investigating the role of IGF-I signaling in early postnatal ultrasonic vocalization and related neurodevelopmental processes [1]. Its lack of effect on somatic growth allows for cleaner interpretation of central nervous system-specific outcomes [1].

Mechanistic Dissection of IGF-I Domain Functions

As a defined peptide fragment, IGF-I (24-41) enables structure-function studies to map which IGF-I domains are responsible for neurotrophic versus systemic growth-promoting activities [1]. Pairing this fragment with full-length IGF-I and other fragments (e.g., 57-70) provides a powerful comparative toolkit [1].

Receptor Binding and Signal Transduction Assays with Reduced IGFBP Interference

Based on class-level evidence that N-terminal truncations dramatically reduce IGFBP binding [1], IGF-I (24-41) may serve as a low-IGFBP-binding probe in cell-based assays where endogenous IGFBPs could otherwise confound receptor activation measurements [2].

Quote Request

Request a Quote for Insulin-like Growth Factor I (24-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.